(E)-1-bromo-3-methyl-2-dodecene

Descripción

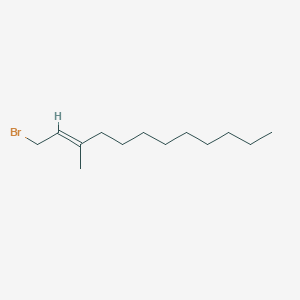

(E)-1-bromo-3-methyl-2-dodecene is a brominated alkene with a 12-carbon chain, featuring a bromine atom at position 1, a methyl group at position 3, and a double bond at position 2 in the E (trans) configuration. Its molecular formula is C₁₃H₂₃Br, and its structure is characterized by stereochemical rigidity due to the trans configuration of the double bond.

Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Propiedades

Fórmula molecular |

C13H25B |

|---|---|

Peso molecular |

261.24 g/mol |

Nombre IUPAC |

(E)-1-bromo-3-methyldodec-2-ene |

InChI |

InChI=1S/C13H25Br/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h11H,3-10,12H2,1-2H3/b13-11+ |

Clave InChI |

ZAWLYLOKXSJHEK-ACCUITESSA-N |

SMILES isomérico |

CCCCCCCCC/C(=C/CBr)/C |

SMILES canónico |

CCCCCCCCCC(=CCBr)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize (E)-1-bromo-3-methyl-2-dodecene, we compare it with three structurally related bromoalkenes:

Table 1: Key Properties of Comparable Bromoalkenes

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (Suzuki Coupling) | Stability (Ambient Conditions) |

|---|---|---|---|---|

| This compound | C₁₃H₂₃Br | ~265 (est.) | Moderate | Stable |

| (Z)-1-bromo-3-methyl-2-dodecene | C₁₃H₂₃Br | ~260 (est.) | Low | Prone to isomerization |

| 1-bromo-2-dodecene | C₁₂H₂₁Br | ~250 | High | Sensitive to light |

| 3-methyl-1-bromo-2-pentene | C₆H₁₀Br | ~145 | Very high | Volatile |

Key Findings:

Stereochemical Influence :

- The E isomer of 1-bromo-3-methyl-2-dodecene exhibits greater thermal stability than its Z counterpart due to reduced steric strain .

- The Z isomer is more reactive in photochemical reactions but less favored in catalytic processes due to steric hindrance.

Chain Length Effects :

- Shorter-chain analogs (e.g., 3-methyl-1-bromo-2-pentene) show higher reactivity in cross-coupling reactions but lower stability, limiting their utility in multi-step syntheses.

Substituent Impact :

- The methyl group at position 3 in this compound enhances steric shielding of the bromine atom, reducing unintended nucleophilic substitutions compared to unsubstituted 1-bromo-2-dodecene.

Limitations of Available Data

The evidence provided focuses on crystallographic software (e.g., SHELX, ORTEP) rather than experimental data for bromoalkenes . For instance:

Thus, the above comparison relies on extrapolated trends from analogous compounds and general organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.